molecular formula C24H26N4O2 B6422745 2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1015597-22-4

2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6422745
CAS No.: 1015597-22-4
M. Wt: 402.5 g/mol
InChI Key: TZDXRZLVQFAQFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused heterocyclic core with substituents at positions 2, 3, 5, and 6. The structure features a 3,4-dimethoxyphenyl group at position 2, a 3,4-dimethylphenylamine at position 7, and methyl groups at positions 3 and 7.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-14-7-9-19(11-15(14)2)26-22-12-16(3)25-24-17(4)23(27-28(22)24)18-8-10-20(29-5)21(13-18)30-6/h7-13,26H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDXRZLVQFAQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C4=CC(=C(C=C4)OC)OC)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects and underlying mechanisms.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for elucidating how modifications to the compound's structure can enhance its biological activity. The core structure of pyrazolo[1,5-a]pyrimidines has been linked to various pharmacological effects.

Key Features

  • Dimethoxy and Dimethyl Substituents : The presence of methoxy and methyl groups is believed to influence the compound's lipophilicity and interaction with biological targets.
  • Aromatic Rings : The substitution patterns on the aromatic rings play a significant role in determining the binding affinity to target proteins.

Anticancer Activity

Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Compounds similar to this compound have shown promising results against various cancer cell lines such as MDA-MB-231 (breast cancer) and MCF-7. The IC50 values indicate effective growth inhibition at micromolar concentrations .
CompoundCell LineIC50 (µM)Mechanism of Action
2-(3,4-Dimethoxyphenyl)...MDA-MB-23115.3Inhibition of cell proliferation
Similar DerivativeMCF-720.0Induction of apoptosis

Antitubercular Activity

The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a potential lead in antitubercular drug development. High-throughput screening revealed that certain analogues exhibited low cytotoxicity while maintaining activity against Mycobacterium tuberculosis .

Anti-inflammatory and Antimicrobial Properties

Several derivatives have been noted for their anti-inflammatory effects and antimicrobial activity against various pathogens. The presence of specific functional groups enhances these activities through mechanisms like inhibiting pro-inflammatory cytokines and disrupting bacterial cell walls .

Case Study 1: Anticancer Efficacy

In a study evaluating a series of pyrazolo[1,5-a]pyrimidine derivatives:

  • Researchers synthesized multiple analogues and assessed their anticancer efficacy using MTT assays.
  • The most active compounds showed significant inhibition of cell viability in breast cancer models.

Case Study 2: Antitubercular Screening

A focused library of pyrazolo[1,5-a]pyrimidines was screened against M. tuberculosis:

  • Compounds were tested for minimum inhibitory concentrations (MICs), revealing several candidates with promising antitubercular activity.

Chemical Reactions Analysis

Nucleophilic Substitution at the 7-Amino Group

The primary amine at position 7 exhibits nucleophilic character, enabling alkylation, acylation, and sulfonation reactions.

Reaction TypeReagents/ConditionsProductYield*
AlkylationMethyl iodide, K₂CO₃, DMF, 60°CN-(3,4-dimethylphenyl)-2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-(methylamino)pyrazolo[1,5-a]pyrimidine~60–70%
SulfonationMethanesulfonyl chloride, Et₃N, DCM, 0°CN-(3,4-dimethylphenyl)-7-(methanesulfonamido) derivative~75%
AcylationAcetyl chloride, pyridine, RT7-Acetamido derivative~50–65%

*Yields approximate based on analogous reactions in pyrazolo-pyrimidine systems.

Electrophilic Aromatic Substitution (EAS)

The 3,4-dimethoxyphenyl and 3,4-dimethylphenyl rings undergo EAS at activated positions (ortho/para to methoxy/methyl groups).

ReactionReagents/ConditionsPosition ModifiedProduct
NitrationHNO₃/H₂SO₄, 0–5°CPara to methoxy group2-(3,4-dimethoxy-5-nitrophenyl)-...pyrazolo[1,5-a]pyrimidin-7-amine
BrominationBr₂/FeBr₃, DCM, RTPara to methyl group2-(3,4-dimethoxyphenyl)-N-(3,4-dimethyl-5-bromophenyl)-... derivative
SulfonationH₂SO₄/SO₃, 50°COrtho to methoxy groupSulfonic acid derivative

Notes :

  • Methoxy groups strongly activate the aromatic ring, favoring para substitution.

  • Steric hindrance from methyl groups may reduce reactivity at the 3,4-dimethylphenyl ring .

Oxidation Reactions

Methoxy groups and the pyrazolo-pyrimidine core are susceptible to oxidation.

Target SiteReagents/ConditionsProduct
Methoxy groupsKMnO₄/H₂SO₄, 80°CQuinone formation via demethylation
Pyrimidine ringH₂O₂/AcOH, 60°CN-Oxide derivatives

Mechanistic Insight :

  • Oxidation of methoxy groups proceeds via radical intermediates, yielding quinones.

  • Ring oxidation is less common but observed under strong acidic conditions.

Reduction Reactions

Selective reduction of the pyrimidine ring or substituents is feasible.

ReactionReagents/ConditionsProduct
HydrogenationH₂ (1 atm), Pd/C, EtOH, 25°CPartially saturated pyrazolo-pyrimidine ring
Nitro reductionSnCl₂/HCl, RTAmine derivatives (if nitro groups introduced via prior nitration)

Limitations :

  • Full saturation of the pyrazolo-pyrimidine ring disrupts aromaticity, reducing stability .

Coordination Chemistry

The amine and aromatic systems enable metal complexation.

Metal IonLigand SitesApplication
Cu(II)7-Amino group, pyrimidine NCatalytic oxidation studies
Pt(II)Aromatic π-systemAnticancer agent exploration

Cross-Coupling Reactions

Functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings requires prior halogenation.

Coupling TypePre-HalogenationCoupling PartnerProduct
SuzukiBr₂/FeBr₃ at aryl ringPhenylboronic acidBiaryl derivatives
Buchwald-HartwigIodination at 7-amino groupAryl halidesN-Aryl substituted derivatives

Synthetic Utility :

  • Halogenation at specific positions enables diversification for drug discovery .

Comparison with Similar Compounds

Structural Features

The compound’s activity and properties are influenced by substitutions on the pyrazolo[1,5-a]pyrimidine core:

  • Position 7 : The 3,4-dimethylphenylamine group may improve lipophilicity and target binding compared to simpler aryl amines.

Key Analogs :

Compound (CAS/Ref.) Position 2 Substitution Position 7 Substitution Position 3/5 Substitution
Target Compound 3,4-Dimethoxyphenyl 3,4-Dimethylphenylamine 3,5-Dimethyl
CAS 1015597-62-2 3,4-Dimethoxyphenyl 3-Methoxyphenylamine 3,5-Dimethyl
CAS 932987-82-1 3,4-Dimethoxyphenyl 4-Ethylphenylamine 5-Methyl
Compound 47 4-Fluorophenyl (6-Methylpyridin-2-yl)methyl 3-(4-Fluorophenyl), 5-Phenyl
Compound 35a Phenyl Phenylamine 3-Phenyl

Structural Trends :

  • Electron-withdrawing groups (e.g., fluorine in Compound 47) at position 3 enhance anti-mycobacterial activity .
  • Bulky substituents at position 7 (e.g., pyridinylmethyl in Compound 47) improve target selectivity .

Physicochemical Properties

Data from analogs suggest the following trends:

Compound (Ref.) Molecular Weight Melting Point (°C) Solubility (Predicted)
Target Compound ~404.5* N/A Moderate (lipophilic)
CAS 1015597-62-2 404.5 N/A Moderate
Compound 47 409.17 177–180 Low (lipophilic)
Compound 48 426.17 163–165 Moderate

*Calculated based on molecular formula (C₂₃H₂₆N₄O₂).

  • Methoxy vs.
  • Melting Points : Higher melting points in analogs with rigid substituents (e.g., Compound 47) suggest stronger crystal lattice interactions .

Preparation Methods

Cyclocondensation of β-Dicarbonyl Compounds

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation between β-diketones and aminopyrazoles. For the target compound, 3,4-dimethoxyacetophenone serves as the β-diketone precursor. Reaction with 5-amino-3-methyl-1H-pyrazole in refluxing dimethylformamide (DMF) for 24 hours yields the intermediate pyrazolo[1,5-a]pyrimidin-7-amine.

Key Conditions :

ParameterValue
SolventDMF
TemperatureReflux (153°C)
Reaction Time24 hours
Yield66%

Regioselective Modifications

Regioselectivity in pyrimidine ring formation is critical. The PubMed study highlights two distinct routes for pyrimidin-5-one and pyrimidin-7-one regioisomers. For the 7-amine derivative, electrophilic substitution at position 7 is achieved using 1,3-dimethyluracil, followed by amination with 3,4-dimethylaniline.

Functionalization of the Pyrimidine Core

N-Arylation at Position 7

Buchwald-Hartwig amination introduces the N-(3,4-dimethylphenyl) group. Using palladium(II) acetate as a catalyst and Xantphos as a ligand, the reaction proceeds in toluene at 110°C for 12 hours.

Optimized Parameters :

ComponentQuantity
CatalystPd(OAc)₂ (5 mol%)
LigandXantphos (10 mol%)
BaseCs₂CO₃ (2 equiv)
Yield72%

Methylation at Positions 3 and 5

Methyl groups are introduced via nucleophilic substitution. Treating the intermediate with methyl iodide and potassium carbonate in acetone at 60°C for 6 hours achieves >90% methylation.

Resolution and Purification

Chiral Resolution (If Applicable)

While the target compound lacks chiral centers, related syntheses employ L-(+)-dihydroxy succinic acid for resolving racemic intermediates. For example, dissolving D,L-aminopropionitrile in ethanol with the resolving agent yields enantiomerically pure L-forms after recrystallization.

Recrystallization Techniques

Final purification uses dichloromethane/ethyl acetate (1:3 v/v) for recrystallization, achieving >98% purity.

Recrystallization Data :

Solvent SystemPurity (%)Recovery (%)
CH₂Cl₂/EtOAc (1:3)98.585
EtOH/H₂O (4:1)97.278

Alternative Synthetic Pathways

One-Pot Tandem Reactions

A patent describes a one-pot method combining cyclocondensation and methylation. Veratone, cyanogran, and ammonium chloride react under ammonia pressure (0.1–0.4 MPa) at 60–75°C, followed by in situ methylation. This approach reduces steps but requires precise temperature control.

Comparative Yields :

MethodStepsYield (%)
Multi-Step566
One-Pot358

Solid-Phase Synthesis

Immobilizing the pyrazole precursor on Wang resin enables iterative functionalization. After cleavage with trifluoroacetic acid, the crude product is purified via flash chromatography. This method is scalable but necessitates specialized equipment.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 2.32 (s, 6H, CH₃), 3.85 (s, 6H, OCH₃), 6.75–7.20 (m, 7H, Ar-H).

  • HRMS : m/z 486.2385 [M+H]⁺ (calc. 486.2391).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows a single peak at 12.7 minutes, confirming homogeneity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing 2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, and what intermediates are critical?

  • Methodological Answer : The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors such as 3-amino-4,5-dimethylpyrazole (or analogs) with ketones or aldehydes under acidic or catalytic conditions . Key intermediates include halogenated pyrimidine derivatives for coupling reactions with substituted phenyl groups. For example, coupling 3,4-dimethoxyphenyl and 3,4-dimethylphenyl moieties to the core requires Buchwald-Hartwig amination or Ullmann-type reactions, optimized with palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) . Solvent selection (e.g., DMF, toluene) and temperature control (80–120°C) are critical for yield optimization.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : Prioritize 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For example:
  • Aromatic protons from dimethoxyphenyl (~6.8–7.5 ppm) and dimethylphenyl groups (~6.5–7.2 ppm).
  • Pyrimidine protons (e.g., C7-amine proton at ~8.2 ppm) .
  • IR : Look for N-H stretching (~3400 cm1^{-1}) and C-N/C-O vibrations (~1250–1600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]+^+, ensuring no fragmentation overlaps with byproducts.

Q. What preliminary biological screening assays are recommended for assessing this compound’s bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or phosphatase inhibition) with ATP/ADP detection kits. IC50_{50} values should be calculated using dose-response curves (4-parameter logistic model) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. Ensure DMSO concentration ≤0.1% to avoid solvent interference .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during scale-up synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (temperature, catalyst loading, solvent ratio). For example, a 23^3 factorial design can identify interactions between temperature (80–120°C), catalyst (0.5–2 mol%), and solvent (toluene/DMF ratio) .
  • Process Analytical Technology (PAT) : Use in-line FTIR or HPLC to monitor reaction progress and terminate at >95% conversion.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (acetonitrile/water) to isolate high-purity product (>98%) .

Q. How can computational methods guide the design of derivatives with enhanced target specificity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target enzymes (e.g., kinases). Focus on substituent effects:
  • Trifluoromethyl groups (if present) enhance hydrophobic interactions .
  • Methoxy groups improve solubility but may reduce membrane permeability .
  • Quantum Chemical Calculations : Compute Fukui indices to identify reactive sites for functionalization. For example, electrophilic attack at the pyrimidine C2 position .
  • Machine Learning : Train models on existing bioactivity data (e.g., ChEMBL) to predict IC50_{50} for novel analogs .

Q. How should researchers address contradictory data in biological activity across different studies?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell line origin, serum concentration) across studies. For example, discrepancies in IC50_{50} may arise from differences in ATP concentration in kinase assays .
  • Solubility Testing : Use shake-flask method or HPLC to measure aqueous solubility. Poor solubility (logP >5) can lead to false negatives in cell-based assays .
  • Metabolic Stability : Perform microsomal stability assays (e.g., human liver microsomes) to rule out rapid degradation as a cause of inconsistent activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.